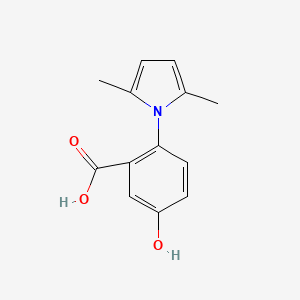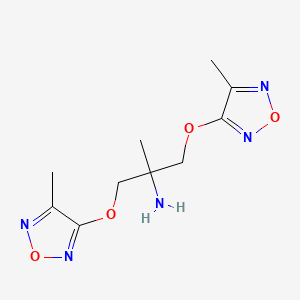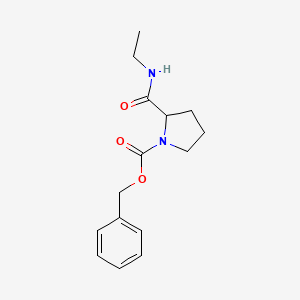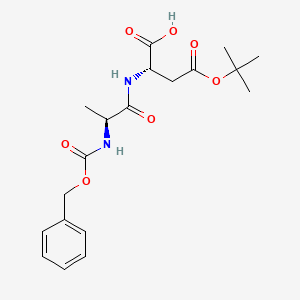![molecular formula C21H14Cl2N2O2 B3130173 (3Z)-3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one CAS No. 341964-30-5](/img/structure/B3130173.png)
(3Z)-3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one
Descripción general
Descripción
(3Z)-3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one, also known as GW 9662, is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. It is a chemical compound that has been used in scientific research to study the role of PPARγ in various physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Novel compounds with methoxyimino and dichlorophenyl groups have been synthesized and characterized, showing potential for fungicidal activity. For instance, derivatives exhibiting moderate fungicidal activity against Rhizoctonia solani were synthesized, highlighting the relevance of these compounds in agricultural chemistry (Liu et al., 2014).
- Cyclopalladation of compounds with similar structural features has been studied, demonstrating the regioselective activation of certain bonds, which could be pivotal for catalytic processes in organic synthesis (López et al., 2008).
Biological Activities
- Compounds with the dichlorophenyl and methoxyimino moieties have been evaluated for their NK1/NK2 receptor activity, showing potential as potent inhibitors. This suggests their possible application in designing new therapeutic agents (Ting et al., 2000).
- Research into derivatives has also revealed moderate anticancer activity, indicating the potential for these compounds to be developed into anticancer drugs (Jiu-fu et al., 2015).
Propiedades
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)methoxyimino]-1-phenylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-17-11-10-14(12-18(17)23)13-27-24-20-16-8-4-5-9-19(16)25(21(20)26)15-6-2-1-3-7-15/h1-12H,13H2/b24-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJKTPALNPURML-GFMRDNFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOCC4=CC(=C(C=C4)Cl)Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OCC4=CC(=C(C=C4)Cl)Cl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-(Tert-butyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3130116.png)
![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)


![4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3130157.png)
![Ethyl 2-amino-4-(4-chlorophenyl)-5-cyano-6-oxo-1-[(6-oxocyclohexen-1-yl)amino]pyridine-3-carboxylate](/img/structure/B3130187.png)
